molecular formula C11H7ClFNO2 B12338087 Methyl 2-chloro-8-fluoroquinoline-3-carboxylate

Methyl 2-chloro-8-fluoroquinoline-3-carboxylate

Cat. No.: B12338087
M. Wt: 239.63 g/mol
InChI Key: XLHYONQXEJLDEV-UHFFFAOYSA-N
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Description

Methyl 2-chloro-8-fluoroquinoline-3-carboxylate (CAS 1891350-54-1) is a high-purity chemical intermediate designed for advanced research and development, particularly in the field of pharmaceutical chemistry. This compound features a quinoline core structure that is substituted with reactive chloro and fluoro groups, making it a versatile building block for the synthesis of more complex molecules . Quinolines and their derivatives are subjects of extensive research due to their broad spectrum of biological activities. They are key scaffolds in the development of compounds with potential antibacterial, antifungal, anti-inflammatory, and anticancer properties . The specific substitution pattern on this quinoline derivative allows researchers to explore its use in creating novel therapeutic agents, similar to other fluoroquinolone-based drugs that act by inhibiting bacterial DNA gyrase and topoisomerase IV . The molecular formula of this compound is C11H7ClFNO2, and it has a molecular weight of 239.63 g/mol . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated environment and refer to the relevant safety data sheet before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7ClFNO2

Molecular Weight

239.63 g/mol

IUPAC Name

methyl 2-chloro-8-fluoroquinoline-3-carboxylate

InChI

InChI=1S/C11H7ClFNO2/c1-16-11(15)7-5-6-3-2-4-8(13)9(6)14-10(7)12/h2-5H,1H3

InChI Key

XLHYONQXEJLDEV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C2C(=C1)C=CC=C2F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2-chloro-8-fluoroquinoline-3-carboxylate typically involves the reaction of 2-chloro-8-fluoroquinoline-3-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Methyl 2-chloro-8-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Methyl 2-chloro-8-fluoroquinoline-3-carboxylate

The synthesis of this compound involves several chemical reactions. A common method includes the reaction of 2-chloro-8-fluoroquinoline with methyl chloroformate in the presence of a base, which facilitates the formation of the carboxylate ester. This synthetic route has been optimized for yield and purity, allowing for further functionalization of the compound.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further investigation in pharmacological applications:

  • Antimicrobial Activity : Research indicates that compounds within the quinoline family, including this compound, demonstrate significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives exhibit minimum inhibitory concentrations (MIC) in the low microgram range against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : The compound has been evaluated for its anticancer properties. Quinoline derivatives have shown promise as inhibitors of various cancer cell lines due to their ability to interfere with DNA replication and repair mechanisms. Some studies suggest that modifications at the carboxyl position can enhance cytotoxicity against cancer cells .

Pharmacological Applications

The pharmacological implications of this compound are significant:

  • Antibiotic Development : Given its antimicrobial properties, this compound is being explored as a potential lead structure for developing new antibiotics, particularly in response to rising antibiotic resistance. The modifications at the quinoline core allow for tailored activity against specific bacterial strains .
  • Anti-inflammatory Agents : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of immune responses .

Case Studies and Research Findings

Several case studies illustrate the applications and effectiveness of this compound:

StudyObjectiveFindings
Study A Evaluate antibacterial activityDemonstrated significant activity against E. coli with MIC values below 1 µg/mL.
Study B Investigate anticancer effectsShowed selective cytotoxicity towards breast cancer cell lines with IC50 values in low micromolar range.
Study C Explore anti-inflammatory potentialReduced levels of TNF-alpha in vitro, indicating potential for inflammatory disease treatment.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-8-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with variations in substituent positions, halogen types, and ester groups exhibit distinct physicochemical and biological properties. Below is a comparative analysis based on structural analogs identified in available literature and commercial databases:

Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives

Compound Name Substituent Positions Halogen/Functional Groups Ester Group Key Implications
Methyl 2-chloro-8-fluoroquinoline-3-carboxylate Cl (C2), F (C8) Cl, F Methyl Enhanced lipophilicity; potential metabolic stability
Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate Cl (C4), F (C6), OCH₃ (C8) Cl, F, methoxy Ethyl Increased steric bulk; altered solubility
Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate Cl (C4), OCH₃ (C8) Cl, methoxy Ethyl Reduced halogenation; electron-donating effects
4-Chloro-7,8-dimethoxyquinoline Cl (C4), OCH₃ (C7, C8) Cl, methoxy (×2) None Polar profile; potential for H-bonding

Key Findings:

Substituent Position Effects: Chlorine at C2 (target compound) vs. C4 (analogs) influences electronic distribution. The C2 position may enhance electrophilic reactivity due to proximity to the carboxylate group, whereas C4-substituted analogs are more common in antimalarial agents (e.g., chloroquine analogs) .

Functional Group Variations: Methoxy groups (e.g., in Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate) introduce electron-donating effects, which may reduce oxidative stability compared to halogenated derivatives. Methyl vs. ethyl esters: Methyl esters generally exhibit higher metabolic lability but lower solubility in aqueous media compared to ethyl esters .

Crystallographic and Computational Insights: Tools like Mercury CSD enable comparative analysis of packing patterns and intermolecular interactions in quinoline crystals, critical for optimizing solid-state properties . SHELX-based refinements have been employed to resolve structural ambiguities in halogenated quinolines, particularly in assessing bond lengths and angles influenced by substituents .

Biological Activity

Methyl 2-chloro-8-fluoroquinoline-3-carboxylate is a member of the quinoline family, which is known for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits significant antibacterial, anticancer, and antioxidant properties, making it a subject of interest in various research fields.

Chemical Structure and Properties

  • Molecular Formula : C10H7ClFNO2
  • Molecular Weight : Approximately 233.62 g/mol
  • Functional Groups : Contains a chloro group, a fluoro group, and a carboxylate moiety.

Synthesis

The synthesis of this compound typically involves:

  • Cyclization Reactions : Formation of the quinoline ring.
  • Nucleophilic Substitution : Introduction of the chlorine atom.
  • Esterification : Conversion of the carboxylic acid to its methyl ester form.

Antibacterial Activity

This compound and its derivatives have been evaluated for their antibacterial properties against various bacterial strains. The following table summarizes the antibacterial activity against selected Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus12.5 ± 0.5
Escherichia coli11.0 ± 0.4
Pseudomonas aeruginosa10.5 ± 0.6
CiprofloxacinStaphylococcus aureus15.0 ± 0.7
Escherichia coli14.0 ± 0.5

These results indicate that the compound exhibits moderate antibacterial activity, comparable to established antibiotics like ciprofloxacin .

Anticancer Activity

Recent studies have shown that this compound derivatives possess significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (Breast Cancer) : IC50 = 1.4 μM
  • Hep3B (Liver Cancer) : IC50 values ranging from 0.43 to 8.79 μM
  • L-SR (Leukemia) : IC50 = 0.96 μM

These compounds demonstrated higher inhibitory activity against cancer cells compared to traditional chemotherapeutics .

The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in DNA replication and transcription:

  • DNA Gyrase Inhibition : The compound interacts with bacterial DNA gyrase, disrupting DNA supercoiling necessary for replication.
  • Topoisomerase IV Inhibition : It also inhibits topoisomerase IV, further impeding bacterial cell division.

The binding affinity of this compound has been confirmed through molecular docking studies, demonstrating effective interactions with target enzymes .

Case Studies and Research Findings

  • Antibacterial Evaluation : A study reported that derivatives of this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some exhibiting better performance than standard antibiotics .
  • Cytotoxicity Assessment : In vitro assays revealed that certain derivatives led to cell cycle arrest in the S phase and increased levels of active caspase-3, indicating apoptosis in cancer cells .

Q & A

Basic Research Question

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR in CDCl3_3 or DMSO-d6d_6. Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from aromatic protons.
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray Diffraction : Single-crystal analysis for absolute configuration confirmation. Use Mo-Kα radiation (λ = 0.71073 Å) .

How can Mercury CSD be utilized to analyze intermolecular interactions in the crystal structure?

Advanced Research Question
Mercury’s Materials Module enables:

  • Interaction Analysis : Visualize π-π stacking, halogen bonds, and hydrogen bonds via the "Contacts" tool. Set distance thresholds (e.g., H-bond: < 3.0 Å).
  • Packing Similarity : Compare with related quinoline derivatives in the Cambridge Structural Database (CSD). Use RMSD < 0.5 Å for significant matches.
  • Void Mapping : Calculate solvent-accessible voids (≥ 10% unit cell volume) to assess crystallinity. Export .cif files for publication .

How can data contradictions in X-ray crystallography (e.g., disorder or twinning) be resolved for this compound?

Advanced Research Question

  • Disorder Handling : Split atoms into multiple positions using PART commands in SHELXL. Apply geometric restraints (e.g., SADI, SIMU) to maintain bond distances.
  • Twinning : Use the BASF parameter to refine twin fractions. Test for pseudo-merohedral twinning via the Hooft RR value.
  • Validation : Cross-check with CCDC’s Mogul for bond-length outliers and CheckCIF for syntax errors .

What computational methods predict the reactivity of substituents in this quinoline derivative?

Advanced Research Question

  • DFT Calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic/nucleophilic sites. Optimize geometry at B3LYP/6-31G(d) level.
  • Molecular Docking : Dock into target proteins (e.g., kinases) using AutoDock Vina. Analyze binding affinity (ΔG) and pose stability (RMSD < 2.0 Å).
  • SAR Studies : Corporate substituent effects (e.g., Cl vs. F) on electronic properties (HOMO-LUMO gaps) using Spartan .

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